Imidazo[2,1-b]thiazole-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBDPAAWKNKEKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406891 | |
| Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120107-61-1 | |
| Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Imidazo[2,1-b]thiazole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This bicyclic structure, containing a fused imidazole and thiazole ring, has garnered significant attention for its therapeutic potential, including antitubercular, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide focuses on the chemical properties of a specific derivative, Imidazo[2,1-b]thiazole-6-carbaldehyde, providing a comprehensive overview for researchers engaged in drug discovery and development. While specific experimental data for this particular derivative is limited in publicly available literature, this guide extrapolates its likely characteristics based on the well-documented chemistry of the parent scaffold and related analogues.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂OS | [4][5] |
| Molecular Weight | 152.17 g/mol | [4][5] |
| Appearance | Solid | [4] |
| SMILES String | O=Cc1cn2ccsc2n1 | [4] |
| InChI Key | VYBDPAAWKNKEKY-UHFFFAOYSA-N | [4] |
| CAS Number | 120107-61-1 | [5] |
Note: The lack of comprehensive analytical data from commercial suppliers suggests that this compound is primarily available as a building block for further chemical synthesis.[4]
Synthesis and Reactivity
The synthesis of this compound is not explicitly detailed in the reviewed literature. However, the formylation of the imidazo[2,1-b]thiazole ring system is a well-established transformation, frequently accomplished via the Vilsmeier-Haack reaction.[6][7][8] This reaction introduces a formyl (aldehyde) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).
Proposed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the formylation of similar heterocyclic systems and should be optimized for the specific substrate.
Materials:
-
Imidazo[2,1-b]thiazole (starting material)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add POCl₃ dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve Imidazo[2,1-b]thiazole in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and quench it by the slow, careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Logical Workflow for the Vilsmeier-Haack Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the aldehyde functional group and the heterocyclic core. The aldehyde group is expected to undergo typical reactions such as:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the primary alcohol.
-
Nucleophilic Addition: reactions with various nucleophiles, including organometallic reagents (Grignard, organolithium), cyanide, and amines.
-
Condensation Reactions: with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These condensation reactions are particularly relevant for the synthesis of derivatives with potential biological activity.[1]
-
Wittig Reaction: to form alkenes.
The imidazo[2,1-b]thiazole ring system is aromatic and can undergo electrophilic substitution reactions, though the existing aldehyde group will be deactivating. The nitrogen and sulfur atoms in the rings also offer sites for potential coordination with metal ions.
Spectral Properties
Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, based on the analysis of related imidazo[2,1-b]thiazole derivatives, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons on the imidazo[2,1-b]thiazole core, as well as a distinct downfield singlet for the aldehydic proton (typically in the range of 9-10 ppm).
-
¹³C NMR: The spectrum would exhibit signals for the carbon atoms of the heterocyclic rings and a downfield signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde would be expected around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (152.17 g/mol ).
Biological Activity and Therapeutic Potential
The imidazo[2,1-b]thiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have shown a remarkable range of biological activities, including:
-
Antitubercular Activity: Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as potent agents against Mycobacterium tuberculosis.[1][2] Some of these compounds are thought to act by inhibiting enzymes essential for the bacterium's survival, such as pantothenate synthetase.[9][10]
-
Anticancer Activity: The scaffold has been incorporated into molecules designed as anticancer agents. One of the proposed mechanisms of action is the targeting of microtubules, leading to cell cycle arrest and apoptosis.[11]
-
Antimicrobial and Antifungal Activity: Various derivatives have demonstrated efficacy against a range of bacteria and fungi.[2]
While the biological activity of this compound has not been specifically reported, its structural features suggest it as a valuable intermediate for the synthesis of new bioactive molecules. The aldehyde group provides a convenient handle for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships.
Potential Signaling Pathway Involvement
Based on the known biological activities of the imidazo[2,1-b]thiazole scaffold, derivatives of the 6-carbaldehyde could potentially interact with various cellular signaling pathways. For instance, if developed as anticancer agents, they might interfere with pathways related to cell proliferation and survival.
Hypothetical Signaling Pathway for an Anticancer Derivative
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Imidazothiazoles | Fisher Scientific [fishersci.com]
- 6. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Imidazo[2,1-b]thiazole-6-carbaldehyde: Molecular Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile imidazo[2,1-b]thiazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, spectroscopic characteristics, synthesis protocols, and known biological activities of the parent scaffold, with a focus on its potential applications in drug discovery and development. While specific data for the title compound is limited, this guide consolidates available information on closely related analogs to provide a predictive and practical resource.
Molecular Structure and Properties
This compound possesses a fused bicyclic system consisting of an imidazole and a thiazole ring, with a carbaldehyde group at the 6-position. This arrangement confers a unique electronic and steric profile, making it a valuable synthon for further chemical modifications.
| Property | Value |
| Molecular Formula | C₆H₄N₂OS |
| Molecular Weight | 152.17 g/mol |
| CAS Number | 120107-61-1 |
| IUPAC Name | imidazo[2,1-b][1][2]thiazole-6-carbaldehyde |
| SMILES | C1=CSC2=NC(=CN21)C=O |
| InChI Key | VYBDPAAWKNKEKY-UHFFFAOYSA-N |
Spectroscopic Data (Analog-Based)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from substituted analogs.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Position | δ (ppm) |
| H-2 | 7.50-7.80 |
| H-3 | 7.00-7.30 |
| H-5 | 8.00-8.30 |
| CHO | 9.80-10.20 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the heterocyclic rings.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aldehyde) | 1670-1690 (strong) |
| C-H (Aldehyde) | 2820-2850 and 2720-2750 (medium) |
| C=N (Imidazo[2,1-b]thiazole ring) | 1600-1650 (medium) |
| C-H (Aromatic) | 3000-3100 (medium) |
| C-S (Thiazole ring) | 600-700 (weak) |
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the heterocyclic rings.
| Ion | m/z (Predicted) |
| [M]⁺ | 152 |
| [M-H]⁺ | 151 |
| [M-CHO]⁺ | 123 |
| [M-CO]⁺ | 124 |
Synthesis Protocols
The synthesis of this compound can be achieved through several synthetic routes, most notably via the formylation of the imidazo[2,1-b]thiazole core.
Vilsmeier-Haack Formylation of Imidazo[2,1-b]thiazole
A common and effective method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.
Experimental Protocol:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) to 0°C. Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise with constant stirring, maintaining the temperature below 5°C. The Vilsmeier reagent is formed in situ.
-
Formylation Reaction: Dissolve Imidazo[2,1-b]thiazole (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Isolation and Purification: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Biological Activities and Potential Signaling Pathways
The imidazo[2,1-b]thiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While the specific biological targets of this compound have not been extensively studied, the activities of related compounds suggest several potential therapeutic applications.
Anticancer Activity
Numerous imidazo[2,1-b]thiazole derivatives have demonstrated potent anticancer activity. The proposed mechanisms of action often involve the inhibition of key cellular processes required for tumor growth and survival.
-
Kinase Inhibition: Many heterocyclic compounds, including imidazo[2,1-b]thiazoles, are known to target various protein kinases that are often dysregulated in cancer.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Antitubercular Activity
The imidazo[2,1-b]thiazole core is also a key feature in several compounds with potent activity against Mycobacterium tuberculosis.
-
QcrB Inhibition: A notable target for some imidazo[2,1-b]thiazole-based antitubercular agents is QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain. Inhibition of this target disrupts cellular respiration.[3]
Conclusion
This compound is a molecule with considerable potential in the field of drug discovery. Its versatile chemical nature allows for the synthesis of a diverse library of compounds. While direct biological and spectroscopic data for this specific molecule are sparse, the well-documented activities of the broader imidazo[2,1-b]thiazole class of compounds provide a strong rationale for its further investigation as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of new chemical entities based on this promising heterocyclic core.
References
- 1. 6-METHYL-IMIDAZO[2,1-B]THIAZOLE-5-CARBALDEHYDE Spectrum 75001-31-9 | Spectrum | Chemical Cloud Database [chemcd.com]
- 2. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
- 3. Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[2,1-b]thiazole Core: A Journey from Anthelmintic Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[2,1-b]thiazole scaffold, a fused heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From its initial discovery as a potent anthelmintic agent to its current status as a versatile platform for the development of novel therapeutics, the journey of imidazo[2,1-b]thiazole compounds is a testament to the enduring power of heterocyclic chemistry in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and key developments of this important class of compounds, with a focus on their synthesis, biological activities, and mechanisms of action.
Discovery and Early History
The story of imidazo[2,1-b]thiazole compounds begins in the 1960s with the quest for new anthelmintic agents. Researchers at Janssen Pharmaceutica embarked on a systematic investigation of the biological properties of various heterocyclic compounds. This research culminated in the 1966 publication by Raeymaekers and his colleagues, which described the synthesis and potent broad-spectrum anthelmintic activity of a series of 6-arylimidazo[2,1-b]thiazoles.[1][2][3] The most notable compound to emerge from this work was tetramisole, the racemic form of what would later be resolved into the highly active levorotatory isomer, levamisole, and its less active dextrorotatory counterpart, dexamisole.[4]
Levamisole was introduced for veterinary use as a broad-spectrum anthelmintic in 1965 and for human use in 1966.[4] Its mechanism of action in nematodes was identified as the inhibition of fumarate reductase.[4] The discovery of tetramisole and levamisole marked a significant milestone in the treatment of parasitic worm infections and laid the foundation for the exploration of the broader therapeutic potential of the imidazo[2,1-b]thiazole scaffold.
Synthesis of the Imidazo[2,1-b]thiazole Core
The classical and most widely employed method for the synthesis of the imidazo[2,1-b]thiazole core involves a two-step process, beginning with the Hantzsch synthesis of a 2-aminothiazole intermediate, followed by a cyclization reaction.
Step 1: Hantzsch Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of the requisite 2-aminothiazole precursors.[5] This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.
Experimental Protocol: General Procedure for the Hantzsch Synthesis of 2-Aminothiazole Derivatives
-
Materials:
-
Substituted acetophenone (1.0 eq)
-
Thiourea (1.2 eq)
-
Iodine (1.0 eq) or Bromine
-
Ethanol
-
-
Procedure:
-
A mixture of the substituted acetophenone and iodine in ethanol is stirred at room temperature. The progress of the α-halogenation is monitored by thin-layer chromatography (TLC).
-
Once the formation of the α-haloacetophenone is complete, thiourea is added to the reaction mixture.
-
The mixture is then heated to reflux for several hours until the reaction is complete, as indicated by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is neutralized with a base, such as sodium bicarbonate solution, to precipitate the 2-aminothiazole product.
-
The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.[6][7][8][9]
-
Step 2: Cyclization to the Imidazo[2,1-b]thiazole Ring System
The final step in the construction of the imidazo[2,1-b]thiazole core is the cyclization of the 2-aminothiazole intermediate with an α-halocarbonyl compound or a suitable equivalent. For the synthesis of the parent 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (tetramisole), a common method involves the reaction of 2-amino-4-phenylthiazole with a two-carbon electrophile that can cyclize. A more direct historical method for tetramisole synthesis involves the reaction of 2-imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride.
Experimental Protocol: Synthesis of 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
-
Materials:
-
2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride
-
2N Sodium carbonate solution
-
Ethanol
-
-
Procedure:
-
2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride is heated on a steam bath with a 2N sodium carbonate solution for approximately one hour.[10]
-
During the heating process, an oily layer will form.
-
The reaction mixture is then cooled, allowing the oil to solidify.
-
The solid product is separated and can be purified by recrystallization from an aqueous ethanol solution to yield 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole.[10]
-
Evolution of Therapeutic Applications
Following the success of levamisole as an anthelmintic, researchers began to explore other potential therapeutic applications of the imidazo[2,1-b]thiazole scaffold. This has led to the discovery of a wide array of biological activities, with a significant focus on oncology in recent years.
Anticancer Activity
Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[11][12] The anticancer effects of these compounds are often attributed to their ability to interfere with key cellular processes such as cell division and signal transduction.
A significant number of imidazo[2,1-b]thiazole derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. These compounds act as tubulin polymerization inhibitors, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.
Below is a diagram illustrating the mechanism of tubulin polymerization and the inhibitory action of certain imidazo[2,1-b]thiazole compounds.
Another important anticancer mechanism of action for imidazo[2,1-b]thiazole derivatives is the inhibition of protein kinases, particularly B-Raf kinase.[13] The B-Raf protein is a key component of the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in regulating cell growth and proliferation.[14][15] Mutations in the B-Raf gene, such as the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell division in various cancers, including melanoma.
The following diagram illustrates the B-Raf signaling pathway and the point of inhibition by specific imidazo[2,1-b]thiazole compounds.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected imidazo[2,1-b]thiazole derivatives against various cancer cell lines, as represented by their IC50 values.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 26 | A375P (Melanoma) | < 0.1 | [11] |
| Compound 27 | A375P (Melanoma) | < 0.1 | [11] |
| Derivative 3c | MCF-7 (Breast) | 35.81 | [16] |
| Derivative 3a | MCF-7 (Breast) | 52.62 | [16] |
| Derivative 3d | MCF-7 (Breast) | 61.74 | [16] |
| Purine 47 | A549 (Lung) | 2.29 | [17] |
| Benzimidazole 22 | A549 (Lung) | 0.15 | [17] |
| Benzimidazole 21 | A549 (Lung) | 0.29 | [17] |
Conclusion and Future Perspectives
The imidazo[2,1-b]thiazole core has proven to be a remarkably versatile scaffold in drug discovery. From its historical roots as an anthelmintic to its current prominence in the development of novel anticancer agents, this heterocyclic system continues to inspire medicinal chemists. The ease of its synthesis and the ability to readily introduce diverse substituents allow for the fine-tuning of its pharmacological properties. Future research in this area will likely focus on the development of more potent and selective inhibitors of specific molecular targets, the exploration of novel therapeutic applications, and the optimization of pharmacokinetic and pharmacodynamic profiles to generate clinically viable drug candidates. The rich history and demonstrated potential of imidazo[2,1-b]thiazole compounds ensure that they will remain an active and fruitful area of research for years to come.
References
- 1. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hymanlab.org [hymanlab.org]
- 5. B-Raf-mediated signaling pathway regulates T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of imidazo[2,1-b]thiazole-based anticancer agents in one decade (2011-2020): Current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Physical and chemical properties of Imidazo[2,1-b]thiazole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[2,1-b]thiazole-6-carbaldehyde is a heterocyclic organic compound featuring a fused imidazole and thiazole ring system, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a representative experimental protocol for its synthesis, and an exploration of the biological activities associated with the broader class of imidazo[2,1-b]thiazole derivatives. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic core.
Core Properties of this compound
While specific experimentally determined quantitative data for this compound is limited in publicly available literature, its fundamental chemical identifiers and some predicted properties have been established. Commercial suppliers note that analytical data for this specific compound is not routinely collected.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | imidazo[2,1-b][1][2]thiazole-6-carbaldehyde | [3] |
| Synonyms | Imidazo[2,1-b]thiazole-6-carboxaldehyde | [3] |
| CAS Number | 120107-61-1 | |
| Molecular Formula | C₆H₄N₂OS | [3] |
| Molecular Weight | 152.17 g/mol | [3] |
| Appearance | Solid (form) | |
| Predicted XlogP | 1.7 | [No specific citation found] |
| SMILES | O=Cc1cn2ccsc2n1 | |
| InChI | 1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H | |
| InChIKey | VYBDPAAWKNKEKY-UHFFFAOYSA-N |
Note: The lack of extensive experimental data underscores the opportunity for further research to fully characterize this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds. This section provides a representative experimental protocol based on this general procedure.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis of the target compound from a suitable imidazo[2,1-b]thiazole precursor.
Materials:
-
Imidazo[2,1-b]thiazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the reaction mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the starting imidazo[2,1-b]thiazole in dichloromethane (CH₂Cl₂) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Synthesis Workflow Diagram
Biological Activities and Potential Signaling Pathways
While specific studies on the biological activity of this compound are not extensively reported, the imidazo[2,1-b]thiazole scaffold is present in a wide range of biologically active molecules. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and anthelmintic properties[4][5][6].
Anticancer Activity and Mechanism of Action
Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anticancer agents[5][6]. One of the proposed mechanisms of action for certain derivatives is the inhibition of tubulin polymerization[6]. Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division. By interfering with tubulin polymerization, these compounds can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells.
Inhibition of Tubulin Polymerization Pathway
The following diagram illustrates the general mechanism of how an imidazo[2,1-b]thiazole derivative might inhibit tubulin polymerization, leading to apoptosis.
Other Biological Activities
-
Antitubercular Activity: Certain imidazo[2,1-b]thiazole derivatives have shown potent activity against Mycobacterium tuberculosis. The proposed mechanism for some of these compounds is the inhibition of pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A in mycobacteria[2].
-
Antiviral and Anti-inflammatory Activity: Various derivatives have also been reported to possess antiviral and anti-inflammatory properties, suggesting a broad therapeutic potential for this chemical scaffold[4].
Conclusion
This compound is a member of a medicinally important class of heterocyclic compounds. While detailed experimental data for this specific molecule is not abundant, this guide provides a summary of its known properties and a representative synthetic protocol. The diverse biological activities of the imidazo[2,1-b]thiazole scaffold, particularly in the areas of oncology and infectious diseases, highlight its significance as a platform for the design and development of novel therapeutic agents. Further research into the specific properties and biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazothiazoles | Fisher Scientific [fishersci.com]
- 4. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazo[2,1-b]thiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The protocols outlined below are based on established multi-component reaction strategies, offering efficient and atom-economical routes to this privileged heterocyclic system.
Introduction
Imidazo[2,1-b]thiazoles are a class of fused heterocyclic compounds containing a bridgehead nitrogen atom. This structural motif is present in numerous biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer activities.[1][2] Traditional multi-step syntheses of these derivatives can be time-consuming and often result in lower overall yields. One-pot, multi-component reactions (MCRs) have emerged as a powerful and greener alternative, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby saving time, energy, and resources.[3][4]
This document details two prominent one-pot methodologies for the synthesis of imidazo[2,1-b]thiazole derivatives: the Groebke–Blackburn–Bienaymé Reaction (GBBR) and a three-component reaction involving 2-aminothiazole, an aldehyde, and an isocyanide.
Methodology 1: Groebke–Blackburn–Bienaymé Reaction (GBBR)
The Groebke–Blackburn–Bienaymé reaction is a versatile isocyanide-based multi-component reaction for the synthesis of various nitrogen-containing heterocycles.[3][5] This protocol describes a catalyst-free, one-pot synthesis of imidazo[2,1-b]thiazoles bearing a chromone moiety.[5]
Experimental Protocol
General Procedure:
-
To a reaction vessel, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol).
-
Add anhydrous toluene (0.5-1.0 mL) as the solvent.
-
Heat the reaction mixture to 100°C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various imidazo[2,1-b]thiazole derivatives (4a-4e) using the GBBR protocol.
| Product | Isocyanide | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4a | tert-butyl isocyanide | Toluene | 100 | 30 | 78 |
| 4b | cyclohexyl isocyanide | Toluene | 100 | 30 | 76 |
| 4c | benzyl isocyanide | Toluene | 100 | 30 | 74 |
| 4d | 4-methoxybenzyl isocyanide | Toluene | 100 | 30 | 75 |
| 4e | 3,4-dimethoxyphenethyl isocyanide | Toluene | 100 | 30 | 75 |
Data sourced from Calderón-Rangel et al., 2023.[5]
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts [mdpi.com]
Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Vilsmeier-Haack formylation of 6-arylimidazo[2,1-b]thiazoles, a key reaction in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 6-arylimidazo[2,1-b]thiazole-5-carbaldehydes are versatile intermediates for the development of new drug candidates, exhibiting a range of biological activities, including antimicrobial and antiproliferative effects.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological properties. The introduction of a formyl group at the C5 position via the Vilsmeier-Haack reaction provides a crucial chemical handle for further molecular elaboration and structure-activity relationship (SAR) studies. This formylation reaction is an electrophilic substitution that proceeds through the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The electron-rich nature of the imidazo[2,1-b]thiazole ring system facilitates this transformation, leading to the regioselective synthesis of the 5-carbaldehyde derivative.
Data Presentation: Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles
The following table summarizes representative quantitative data for the Vilsmeier-Haack formylation of various 6-arylimidazo[2,1-b]thiazole derivatives. Please note that while "excellent yields" are often reported, specific percentages can vary based on the electronic nature of the aryl substituent and the precise reaction conditions employed.[2]
| Entry | 6-Aryl Substituent (Ar) | POCl₃ (equiv.) | DMF (equiv./solvent) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | 3 | Solvent | 0 to 60 | 4.5 | ~90 (Reported as "excellent")[2] |
| 2 | 4-Tolyl | 3 | Solvent | 0 to 60 | 4.5 | ~90 (Reported as "excellent")[2] |
| 3 | 4-Chlorophenyl | 3 | Solvent | 0 to 60 | 4.5 | ~90 (Reported as "excellent")[2] |
| 4 | 4-Bromophenyl | Not specified | Not specified | Not specified | Not specified | Not specified |
| 5 | Naphthalen-2-yl | 3 | Solvent | 0 to 60 | 4.5 | ~90 (Reported as "excellent")[2] |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles [2]
This protocol is a general guideline based on the successful formylation of structurally similar imidazo[2,1-b][2][3]thiadiazoles and can be adapted for various 6-arylimidazo[2,1-b]thiazole substrates.
Materials:
-
6-arylimidazo[2,1-b]thiazole (1.0 equiv.)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 3.0 equiv.)
-
Chloroform (CHCl₃)
-
10% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as solvent) to 0°C in an ice bath. Add phosphorus oxychloride (3.0 equiv.) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C during the addition.
-
Addition of Substrate: To the freshly prepared Vilsmeier reagent, add the 6-arylimidazo[2,1-b]thiazole (1.0 equiv.) portion-wise at 0-5°C.
-
Reaction Progression: Stir the reaction mixture for 30 minutes at 0-5°C, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Heating: Heat the reaction mixture to 60°C and maintain this temperature for 2 hours.
-
Quenching and Work-up: Cool the reaction mixture in an ice-water bath and carefully quench by the slow addition of cold water.
-
Basification: Basify the reaction mixture to a pH of 8-9 by the addition of a 10% aqueous sodium carbonate solution, ensuring the temperature is kept low with external cooling.
-
Hydrolysis: Heat the basified mixture to 80-90°C for 2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: After cooling to room temperature, extract the aqueous mixture with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and wash with water (3 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-arylimidazo[2,1-b]thiazole-5-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol, chloroform) to afford the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 6-arylimidazo[2,1-b]thiazoles.
Caption: Logical relationship of the Vilsmeier-Haack reaction mechanism.
Applications in Drug Development
The 6-arylimidazo[2,1-b]thiazole-5-carbaldehyde core is a valuable starting point for the synthesis of a diverse library of compounds for drug discovery. These aldehydes can be readily converted into various functional groups, such as oximes, hydrazones, and Schiff bases, which have shown promising biological activities.
Antiproliferative Activity and Signaling Pathways:
Derivatives of the closely related imidazo[2,1-b][2][3]thiadiazole scaffold have demonstrated significant antiproliferative activity. For instance, certain compounds have been shown to induce apoptosis in cancer cells through the extrinsic pathway. A potential mechanism of action involves the inhibition of Protein Tyrosine Kinase 2 (PTK2), also known as Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and survival. Its inhibition can disrupt downstream signaling pathways, leading to apoptosis.
Caption: Inhibition of the PTK2/FAK signaling pathway leading to apoptosis.
References
Application Notes and Protocols: Synthesis of Imidazo[2,1-b]thiazoles via the Groebke-Blackburn-Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic framework found in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-tuberculosis, and anti-cancer properties. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component reaction, has emerged as a highly efficient and atom-economical method for the synthesis of this important class of compounds. This multicomponent approach offers significant advantages over traditional multi-step syntheses, which often suffer from long reaction times, harsh conditions, and limited yields.
This document provides detailed protocols for the synthesis of imidazo[2,1-b]thiazoles using the GBB reaction, including both catalyst-free and microwave-assisted methods. The information is intended to guide researchers in the successful implementation of this versatile synthetic strategy.
Reaction Principle
The Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazoles involves the condensation of a 2-amino-thiazole, an aldehyde, and an isocyanide. The reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final imidazo[2,1-b]thiazole product.
Experimental Protocols
Two primary methodologies for the GBB synthesis of imidazo[2,1-b]thiazoles are presented: a catalyst-free thermal method and a microwave-assisted approach.
Protocol 1: Catalyst-Free One-Pot Synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-ones
This protocol is adapted from a novel methodology for the one-pot synthesis of imidazo[2,1-b]thiazoles using 3-formylchromone.
General Procedure (GP):
-
To a reaction vial, add 3-formylchromone (1.0 mmol), 2-aminothiazole (1.0 mmol), and the corresponding isocyanide (1.0 mmol).
-
Add anhydrous toluene (0.5 mL).
-
Seal the vial and stir the reaction mixture at 100 °C for 30 minutes.
-
After completion of the reaction (monitored by TLC), the product can be purified by silica gel column chromatography.
Table 1: Substrate Scope and Yields for Catalyst-Free Synthesis
| Product ID | Aldehyde | Amine | Isocyanide | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4a | 3-formylchromone | 2-aminothiazole | tert-butyl isocyanide | Toluene | 100 | 30 | 78 |
| 4b | 3-formylchromone | 2-aminothiazole | cyclohexyl isocyanide | Toluene | 100 | 30 | 77 |
| 4c | 3-formylchromone | 2-aminothiazole | benzyl isocyanide | Toluene | 100 | 30 | 76 |
| 4d | 3-formylchromone | 2-aminothiazole | 4-methoxybenzyl isocyanide | Toluene | 100 | 30 | 74 |
| 4e | 3-formylchromone | 2-aminothiazole | 3,4-dimethoxyphenethyl isocyanide | Toluene | 100 | 30 | 75 |
Protocol 2: Microwave-Assisted Acid-Free Synthesis of Unsymmetrical Bis-heterocycles
This protocol utilizes microwave irradiation to accelerate the GBB reaction, leading to excellent yields in a significantly shorter reaction time.
General Procedure:
-
In a microwave-safe reaction vial, combine the heterocyclic aldehyde (1.0 mmol), 2-aminothiazole or 2-aminobenzothiazole (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add toluene (2.0 mL, 0.5 M).
-
Seal the vial and subject it to microwave irradiation at 100 °C (150 W) for 10 minutes.
-
Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography (Hexanes-EtOAc).
Table 2: Substrate Scope and Yields for Microwave-Assisted Synthesis
| Product ID | Aldehyde | Amine | Isocyanide | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 15a | 4-oxo-4H-chromene-3-carbaldehyde | 2-aminothiazole | tert-butyl isocyanide | Toluene | 100 | 10 | 96 |
| 15f | Quinoline-3-carbaldehyde | 2-aminothiazole | tert-butyl isocyanide | Toluene | 100 | 10 | 95 |
| 16a | 4-oxo-4H-chromene-3-carbaldehyde | 2-aminobenzothiazole | tert-butyl isocyanide | Toluene | 100 | 10 | 97 |
| 16f | 4-oxo-4H-chromene-3-carbaldehyde | 2-aminobenzothiazole | 1-fluoro-4-(isocyanomethyl)benzene | Toluene | 100 | 10 | 96 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the Groebke-Blackburn-Bienaymé synthesis of imidazo[2,1-b]thiazoles.
Application Notes and Protocols: Antimicrobial and Antifungal Screening of Imidazo[2,1-b]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and evaluation of Imidazo[2,1-b]thiazole derivatives for their antimicrobial and antifungal properties. The fused heterocyclic nature of Imidazo[2,1-b]thiazoles has established them as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial and antifungal efficacy.[1][2][3][4]
I. Synthesis of Imidazo[2,1-b]thiazole Derivatives
A common and effective method for the synthesis of Imidazo[2,1-b]thiazole derivatives involves the condensation reaction between a 2-aminothiazole and an α-haloketone, such as phenacyl bromide.[5][6]
Protocol: Synthesis via Condensation Reaction
Materials:
-
Substituted 2-aminothiazole
-
Substituted α-bromo aralkyl ketone (phenacyl bromide)
-
Ethanol or Polyethylene glycol-400 (PEG-400) as solvent
-
Basic alumina (optional, as catalyst)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round bottom flask, dissolve equimolar amounts of the substituted 2-aminothiazole (e.g., 0.01 mol) and the corresponding α-bromo aralkyl ketone (0.01 mol) in a suitable solvent like ethanol.[6]
-
The reaction can be performed without a catalyst or with a catalyst like basic alumina (30% w/w) to improve reaction rates and yields.[6]
-
The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate, which is the crude Imidazo[2,1-b]thiazole derivative, is filtered.
-
The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline solid.
-
The structure of the synthesized compounds should be confirmed using spectroscopic methods like IR, NMR, and Mass spectrometry.
II. Antimicrobial Screening Protocols
A. Agar Well Diffusion Method
This method is widely used for preliminary screening of the antimicrobial activity of synthesized compounds.[7][8]
Materials:
-
Muller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Sterile broth (e.g., Muller-Hinton Broth, MHB)
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent used for dissolving compounds, e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of an MHA plate to create a uniform lawn.[10]
-
Allow the plates to dry for a few minutes.
-
With a sterile cork borer, create wells of 6 mm diameter in the agar.[8]
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[8]
-
Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.[8]
-
Invert the plates and incubate at 37°C for 18-24 hours.[11]
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates inhibition of bacterial growth.
B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
Materials:
-
96-well microtiter plates (round-bottom)[14]
-
Bacterial cultures
-
Muller-Hinton Broth (MHB)
-
Test compounds
-
Positive and negative controls
-
Multipipettor or multichannel pipette
-
Incubator
-
ELISA reader (optional, for quantitative assessment)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent and dilute it in MHB to twice the highest desired concentration.[14]
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.[14]
-
Add 100 µL of the 2x concentrated test compound solution to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[14] Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).[14]
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Add 100 µL of the diluted bacterial suspension to each well from column 1 to 11.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[9]
III. Antifungal Screening Protocol
Agar Dilution Method for Fusarium spp.
Materials:
-
Potato Dextrose Agar (PDA)
-
Fusarium culture
-
Test compounds
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Allow the PDA to cool to approximately 45-50°C.
-
Add the test compounds at various concentrations to the molten PDA.[2]
-
Pour the PDA mixed with the test compounds into sterile Petri dishes and allow them to solidify.
-
Place a mycelial plug (e.g., 5-7 mm diameter) from a fresh culture of Fusarium in the center of each agar plate.[15][16]
-
A control plate containing PDA without any test compound should also be inoculated.
-
The antifungal activity is assessed by measuring the diameter of the fungal colony and calculating the percentage of inhibition compared to the control.
IV. Data Presentation
The antimicrobial and antifungal activities of Imidazo[2,1-b]thiazole derivatives are typically reported as the diameter of the zone of inhibition for the agar well diffusion method and as the Minimum Inhibitory Concentration (MIC) in µg/mL for the broth microdilution method.
Table 1: Antibacterial Activity of Imidazo[2,1-b]thiazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | P. aeruginosa | Reference |
| ITC-1 | 500 | >500 | >500 | [2] |
| ITC-2 | >500 | 500 | 200 | [2] |
| ITC-3 | >500 | 500 | 500 | [2] |
Table 2: Antifungal Activity of Imidazo[2,1-b]thiazole Derivatives against Fusarium spp.
| Compound | Concentration (mg/mL) | Inhibition (%) | IC50 (µg/mL) | Reference |
| ITC-1 | - | - | >1000 | [2] |
| ITC-2 | - | - | 250 | [2] |
| ITC-3 | - | - | 37 | [2] |
V. Visualized Workflows
Caption: Workflow for the synthesis of Imidazo[2,1-b]thiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. Investigation on the Effects of Antimicrobial imidazo[2,1-b]thiazole Derivatives on the Genitourinary Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hereditybio.in [hereditybio.in]
- 12. 4.4. Minimum Inhibitory Concentration (MIC) Determination [bio-protocol.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. mdpi.com [mdpi.com]
- 16. static.igem.org [static.igem.org]
Application Notes: Imidazo[2,1-b]thiazole Derivatives as Potent and Selective COX-2 Inhibitors
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Imidazo[2,1-b]thiazole-Based Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and antiviral evaluation of novel imidazo[2,1-b]thiazole derivatives. Detailed protocols for the synthesis of the core scaffold and representative analogs, as well as for key antiviral and cytotoxicity assays, are provided to facilitate research and development in this promising area of medicinal chemistry.
Introduction
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2] The fused bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological profile. This document outlines the rationale behind the design of novel imidazo[2,1-b]thiazole-based antiviral agents and provides detailed methodologies for their synthesis and biological evaluation.
Design and Synthesis
The general strategy for the synthesis of imidazo[2,1-b]thiazole derivatives involves a two-step process: the synthesis of a 2-aminothiazole precursor followed by a cyclization reaction with an α-haloketone. This approach allows for significant diversity in the final compounds by varying the substituents on both the thiazole and the α-haloketone starting materials.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of novel imidazo[2,1-b]thiazole-based antiviral agents is depicted below.
Experimental Protocols
Protocol 2.2.1: Synthesis of 2-Amino-4-phenylthiazole (A 2-Aminothiazole Precursor)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium carbonate solution
-
Water
-
20 mL scintillation vial
-
Stir bar and hot plate
-
100 mL beaker
-
Buchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Allow the solid to air dry on a watch glass.
Protocol 2.2.2: Synthesis of 6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
2-Amino-4-(4-bromophenyl)thiazole
-
Ethyl chloroacetate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Step 1: Synthesis of Ethyl [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetate.
-
A mixture of 2-amino-4-(4-bromophenyl)thiazole (0.01 mol) and ethyl chloroacetate (0.012 mol) in ethanol (50 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the ethyl ester.
-
-
Step 2: Synthesis of [6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide.
-
A suspension of the ethyl ester (0.01 mol) in ethanol (50 mL) is treated with hydrazine hydrate (0.02 mol).
-
The mixture is refluxed for 6 hours.
-
After cooling, the separated solid is filtered, washed with water, and recrystallized from ethanol to give the desired hydrazide.
-
Protocol 2.2.3: Synthesis of Spirothiazolidinone Derivatives
This protocol outlines the synthesis of spirothiazolidinone derivatives from the corresponding hydrazide.
Materials:
-
[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
-
Appropriate cyclic ketone (e.g., cyclohexanone)
-
Thioglycolic acid
-
1,4-Dioxane
-
Zinc chloride (catalyst)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
A mixture of the hydrazide (0.001 mol) and the cyclic ketone (0.001 mol) in 1,4-dioxane (20 mL) is refluxed for 2 hours.
-
Thioglycolic acid (0.0012 mol) and a catalytic amount of zinc chloride are added to the mixture.
-
The reaction mixture is refluxed for 8-10 hours, with water being removed azeotropically using a Dean-Stark trap.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).[1]
Antiviral Activity Evaluation
The antiviral activity of the synthesized imidazo[2,1-b]thiazole derivatives is evaluated using a panel of cell-based assays. It is crucial to determine the cytotoxicity of the compounds in parallel to ensure that the observed antiviral effect is not due to cell death.
Experimental Workflow for Antiviral Screening
The following diagram illustrates a typical workflow for screening compounds for antiviral activity.
Experimental Protocols
Protocol 3.2.1: MTT Cytotoxicity Assay
This protocol is used to determine the concentration of the compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero, MDCK, HEL)
-
96-well cell culture plates
-
Test compounds
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a "cells only" control (no compound).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 3.2.2: Plaque Reduction Assay
This assay is the gold standard for determining the antiviral activity of a compound by measuring the reduction in virus plaques.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock of known titer
-
Test compounds
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cell monolayers with the agarose or methylcellulose medium containing the different concentrations of the test compounds. Include a "virus only" control (no compound).
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Data Summary
The antiviral activity and cytotoxicity of selected imidazo[2,1-b]thiazole derivatives are summarized in the tables below. The Selectivity Index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC50 to EC50. A higher SI value indicates a more promising antiviral candidate.
Table 1: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives against RNA Viruses
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| 5d | Feline Coronavirus (FCoV) | CRFK | >25 | >100 | >4 | [1][3] |
| 6d | Coxsackie B4 Virus | Vero | 19 | >100 | >5.2 | [1][3] |
| Compound 3j | Influenza A/H1N1 | MDCK | - | >1000 | 77 | [4] |
| Compound 26f | Hepatitis C Virus (HCV) | - | 0.016 | - | - | [5] |
| Compound 28g | Hepatitis C Virus (HCV) | - | 0.031 | - | - | [5] |
| Compound 3 | Junin Virus (JUNV) | Vero | - | >100 | - | [6] |
| Compound 4 | Junin Virus (JUNV) | Vero | - | >100 | - | [6] |
Table 2: Antiviral Activity of Imidazo[2,1-b]thiazole Derivatives against DNA Viruses
| Compound ID | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference |
| 5d | Feline Herpes Virus (FHV) | CRFK | 25 | >100 | >4 | [1][3] |
Mechanism of Action and Signaling Pathways
While the precise antiviral mechanisms for many imidazo[2,1-b]thiazole derivatives are still under investigation, several studies have pointed towards the inhibition of key viral enzymes and interference with viral entry or replication processes. For instance, some derivatives have been shown to inhibit HCV NS4B, a viral non-structural protein essential for the formation of the viral replication complex.[5] Others are believed to target viral polymerases, which are crucial for the replication of the viral genome.[7][8]
A common cellular pathway that is often modulated during viral infection is the NF-κB signaling pathway. Many viruses activate this pathway to promote their own replication and to evade the host immune response. Antiviral agents can exert their effects by inhibiting virus-induced NF-κB activation.
Representative Antiviral Signaling Pathway: Inhibition of NF-κB Activation
The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a potential point of inhibition by antiviral agents.
By inhibiting the IKK complex, imidazo[2,1-b]thiazole derivatives could prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-viral genes. This represents a plausible, though not definitively proven, mechanism of action for this class of compounds. Further research is required to elucidate the specific molecular targets and signaling pathways for individual imidazo[2,1-b]thiazole antiviral agents.
References
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[2,1-b]thiazole HCV NS4B inhibitors exhibiting synergistic effect with other direct-acting antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[2,1-b]thiazole carbohydrate derivatives: Synthesis and antiviral activity against Junin virus, agent of Argentine hemorrhagic fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low bioactivity in novel Imidazo[2,1-b]thiazole derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with novel Imidazo[2,1-b]thiazole derivatives. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound-Related Issues
Q1: My novel Imidazo[2,1-b]thiazole derivative shows lower than expected bioactivity. Where should I start troubleshooting?
A1: Low bioactivity can stem from several factors. A systematic approach is crucial. We recommend starting with the compound itself before moving to the biological assay.
Troubleshooting Workflow for Low Bioactivity
Caption: A stepwise workflow for troubleshooting low bioactivity.
Q2: How can I be sure that the purity of my compound is not the issue?
A2: Impurities can interfere with your assay or the compound's activity. It is essential to confirm the purity of your synthesized derivatives.
-
Recommended Actions:
-
Spectroscopic Analysis: Use techniques like 1H NMR, 13C NMR, and mass spectrometry to confirm the chemical structure and identify any residual starting materials or by-products.
-
Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity percentage. A purity of >95% is generally recommended for biological screening.
-
Q3: My compound has poor solubility in the assay buffer. Could this be the reason for low activity?
A3: Yes, poor solubility is a common reason for low bioactivity. If the compound precipitates in the assay medium, its effective concentration will be much lower than intended.
-
Recommended Actions:
-
Solubility Testing: Determine the solubility of your compound in the assay buffer.
-
Use of Solvents: A small amount of a biocompatible solvent like DMSO can be used to dissolve the compound before diluting it in the assay medium. However, ensure the final solvent concentration does not affect the assay performance.
-
Structural Modification: In some cases, the chemical structure of the imidazothiazole derivative itself may need to be modified to improve solubility.
-
Q4: How do I assess the stability of my Imidazo[2,1-b]thiazole derivative in the experimental conditions?
A4: Chemical degradation of the compound in the dissolution medium or under assay conditions can lead to reduced activity.
-
Recommended Actions:
-
Incubation Study: Incubate your compound in the assay medium for the duration
-
Technical Support Center: Characterization of Impurities in Imidazo[2,1-b]thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of Imidazo[2,1-b]thiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for Imidazo[2,1-b]thiazole, and what are the typical starting materials?
A1: The most prevalent methods for synthesizing the Imidazo[2,1-b]thiazole core include:
-
Hantzsch Thiazole Synthesis: This is a classical and widely used method involving the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] For the synthesis of the imidazo[2,1-b]thiazole scaffold, a common starting material is 2-aminothiazole, which reacts with an appropriate α-haloketone.
-
Multicomponent Reactions (MCRs): One-pot reactions involving three or more starting materials are efficient for generating molecular diversity. The Groebke-Blackburn-Bienaymé (GBB) reaction is a notable example, utilizing a 2-aminoazine (like 2-aminothiazole), an aldehyde, and an isocyanide.[4][5]
-
Reaction from 2-Mercaptoimidazoles: Alternatively, the scaffold can be constructed by reacting 2-mercaptoimidazole derivatives with α-halocarbonyl compounds.[6]
Q2: What are the potential sources of impurities in the synthesis of Imidazo[2,1-b]thiazole?
A2: Impurities can arise from several sources throughout the synthetic and purification process:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual 2-aminothiazole, α-haloketones, aldehydes, or isocyanides in the crude product.
-
Side Products: Competing reaction pathways can generate undesired isomers or related heterocyclic systems. For example, in the Hantzsch synthesis, the regioselectivity of the cyclization can sometimes be an issue, potentially leading to isomeric impurities.
-
Intermediates: Incomplete conversion of reaction intermediates to the final product can be a source of impurities.
-
Degradation Products: The final compound may degrade under the reaction conditions (e.g., high temperature, acidic or basic media) or during workup and storage.
-
Reagents and Solvents: Impurities present in the starting materials, reagents, or solvents can be carried through the synthesis.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in Imidazo[2,1-b]thiazole synthesis?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for separating and quantifying impurities. Reversed-phase (RP-HPLC) methods are commonly employed.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, enabling the determination of the molecular weights of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of both the desired product and any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of Imidazo[2,1-b]thiazole derivatives.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or increasing the temperature, but be mindful of potential degradation. |
| Suboptimal Reaction Conditions | Optimize the solvent, temperature, and catalyst (if any). For instance, in the GBB reaction, solvent choice can significantly impact yield, with toluene sometimes being superior to methanol or acetonitrile.[4] |
| Poor Quality Starting Materials | Ensure the purity of all starting materials and reagents. Impurities in the starting materials can inhibit the reaction or lead to side products. |
| Product Loss During Workup | The product may be partially soluble in the aqueous phase during extraction. Perform back-extractions of the aqueous layers. The product might also precipitate out during neutralization; ensure complete precipitation before filtration.[1] |
Problem 2: Presence of Multiple Spots on TLC of the Crude Product
| Potential Impurity | Identification and Removal Strategy |
| Unreacted Starting Materials | Compare the Rf values of the spots with those of the starting materials. Unreacted α-haloketones and 2-aminothiazole are common. Purification by column chromatography is typically effective. |
| Isomeric Byproducts | Isomers can be challenging to separate. Optimize reaction conditions to favor the formation of the desired isomer. For instance, in the Hantzsch synthesis, acidic conditions can sometimes alter the regioselectivity. Careful selection of the chromatographic conditions (e.g., trying different solvent systems or stationary phases) may be necessary for separation. |
| Polymeric or Tar-like Materials | These can result from side reactions, especially at high temperatures. Try to perform the reaction at a lower temperature. A pre-purification step, such as trituration with a suitable solvent, might help remove these impurities before column chromatography. |
Problem 3: Difficulty in Purifying the Final Compound
| Issue | Suggested Solution |
| Co-elution of Impurities during Column Chromatography | If impurities have similar polarity to the product, try using a different solvent system with varying polarity or a different adsorbent (e.g., alumina instead of silica gel). Gradient elution in HPLC can also be effective. |
| Product is an Oil or a Gummy Solid | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the pure compound, or cooling the solution. If crystallization fails, purification by preparative HPLC might be necessary. |
| Product is Unstable on Silica Gel | Some compounds can degrade on acidic silica gel. In such cases, use neutral or basic alumina for column chromatography, or use a reversed-phase column. |
Quantitative Data on Impurities
The following table summarizes potential impurities and typical analytical conditions for their detection. Please note that the specific impurity profile will depend on the exact synthetic route and reaction conditions.
| Impurity Type | Potential Structure/Identity | Typical Analytical Method | Observed Retention Time (Example) |
| Starting Material | 2-Aminothiazole | RP-HPLC with UV detection | Early eluting peak |
| Starting Material | α-Bromoacetophenone | RP-HPLC with UV detection | May vary based on substitution |
| Intermediate | N-(2-oxo-2-phenylethyl)thiazol-2-aminium | LC-MS | Dependent on conditions |
| Isomeric Byproduct | 3-Aryl-2-imino-2,3-dihydrothiazolo[3,2-a]imidazole | RP-HPLC, 1H NMR | Close to the main product peak |
Note: The retention times are highly method-dependent and are provided for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Impurity Profiling by RP-HPLC
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the main compound and potential impurities have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of the product).
-
Sample Preparation: Dissolve a known concentration of the crude reaction mixture in a suitable solvent (e.g., mobile phase or a compatible organic solvent).
-
Analysis: Inject the sample and analyze the chromatogram for the presence of multiple peaks. Quantify impurities by comparing their peak areas to that of a reference standard of the main compound (assuming similar response factors) or by using individual calibration curves for each identified impurity if reference standards are available.
Protocol 2: Structural Elucidation of an Unknown Impurity by LC-MS and NMR
-
Isolation: Isolate the impurity using preparative HPLC or careful column chromatography.
-
LC-MS Analysis: Infuse the isolated impurity into a mass spectrometer to obtain its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H, 13C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the chemical structure.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Troubleshooting guide for low product yield.
Caption: Hantzsch synthesis pathway and potential impurities.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajphr.com [ajphr.com]
Technical Support Center: Enhancing the Selectivity of Imidazo[2,1-b]thiazole-Based Enzyme Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[2,1-b]thiazole-based enzyme inhibitors. Our goal is to help you overcome common challenges and enhance the selectivity of your compounds during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Selectivity of Lead Compound Against a Panel of Kinases
-
Potential Cause: The core Imidazo[2,1-b]thiazole scaffold might be interacting with a highly conserved region of the enzyme's active site, such as the ATP-binding pocket in kinases. This can lead to off-target activity.
-
Solution:
-
Structural Modification: Introduce bulky substituents to the scaffold that can create steric hindrance with off-target enzymes while maintaining or improving binding to the target enzyme.
-
Exploit Unique Residues: Analyze the amino acid sequences of your target and off-target enzymes to identify non-conserved residues in or near the active site. Design modifications to your inhibitor that specifically interact with these unique residues in your target enzyme.
-
Allosteric Targeting: Investigate the possibility of designing inhibitors that bind to allosteric sites, which are often less conserved than active sites.
-
Issue 2: Inconsistent IC50 Values in In Vitro Assays
-
Potential Cause: Several factors can contribute to variability in IC50 measurements, including enzyme concentration, substrate concentration, and inhibitor solubility.
-
Solution:
-
Standardize Assay Conditions: Ensure that the enzyme and substrate concentrations are consistent across all experiments. For ATP-competitive inhibitors, the ATP concentration should be kept close to the Michaelis constant (Km) of the enzyme for ATP.
-
Assess Inhibitor Solubility: Poor solubility can lead to inaccurate IC50 values. Ensure your compound is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but its concentration should be kept constant across all wells and controls.
-
Control for Enzyme Activity: The activity of your enzyme stock should be verified before each experiment.
-
Issue 3: Off-Target Effects Observed in Cellular Assays
-
Potential Cause: The observed cellular phenotype may be a result of the inhibitor acting on multiple targets within a signaling pathway or across different pathways.
-
Solution:
-
Kinome-wide Profiling: Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This can help to explain unexpected cellular effects.
-
Use of Chemical Probes: Compare the cellular effects of your inhibitor with those of highly selective, well-characterized inhibitors of the suspected off-targets.
-
Dose-Response Studies: Perform dose-response experiments for both on-target and off-target effects to determine if there is a therapeutic window where the desired on-target activity can be achieved with minimal off-target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my Imidazo[2,1-b]thiazole-based inhibitor shows poor selectivity?
A1: The first step is to perform a comprehensive selectivity profiling experiment. Screening your inhibitor against a panel of related enzymes (e.g., a kinase panel) will provide a quantitative measure of its selectivity and identify the most problematic off-targets. This data is crucial for guiding the next steps in your research, such as structure-activity relationship (SAR) studies to improve selectivity.
Q2: How can I determine the mechanism of inhibition of my compound?
A2: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), you should perform enzyme kinetic studies. This involves measuring the initial reaction rates at various concentrations of both the substrate and your inhibitor. The data can then be plotted using methods like the Lineweaver-Burk plot to elucidate the mechanism of inhibition.
Q3: My inhibitor is potent in biochemical assays but shows weak activity in cell-based assays. What could be the reason?
A3: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound within the cell, or efflux by cellular transporters. You should investigate the physicochemical properties of your inhibitor, such as its lipophilicity and molecular weight, and consider performing cell permeability and metabolic stability assays.
Q4: Are there any common off-targets for Imidazo[2,1-b]thiazole-based kinase inhibitors?
A4: While the off-target profile is specific to each compound, the Imidazo[2,1-b]thiazole scaffold has been reported in inhibitors targeting a range of kinases, including those in the PI3K/Akt/mTOR and MAPK signaling pathways. Therefore, it is advisable to include kinases from these pathways in your initial selectivity screening panels.
Data Presentation
Below are tables summarizing quantitative data for representative Imidazo[2,1-b]thiazole-based inhibitors.
Table 1: Selectivity Profile of a Hypothetical Imidazo[2,1-b]thiazole-based Kinase Inhibitor (Compound X)
| Kinase Target | IC50 (nM) |
| Target Kinase A | 15 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase D | 800 |
| Off-Target Kinase E | > 10,000 |
Table 2: IC50 Values of Imidazo[2,1-b]thiazole Derivatives Against COX-2 [1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 6a | >100 | 0.08 | >1250 |
| 6b | >100 | 0.12 | >833 |
| 6c | >100 | 0.11 | >909 |
| 6d | >100 | 0.15 | >667 |
| 6e | >100 | 0.16 | >625 |
| 6f | >100 | 0.14 | >714 |
| 6g | >100 | 0.13 | >769 |
Table 3: Inhibitory Activity of an Imidazo[2,1-b]thiazole-based Compound Against Various Kinases [2]
| Kinase Target | IC50 (µM) |
| B-RAF | 2.51 |
| MCF-7 (Cell line) | 0.475 |
Experimental Protocols
Protocol 1: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the Imidazo[2,1-b]thiazole-based inhibitor in 100% DMSO.
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare the kinase and substrate solutions in the reaction buffer.
-
Prepare the ATP solution in the reaction buffer at a concentration close to the Km of the kinase.
-
-
Assay Procedure:
-
Serially dilute the inhibitor stock solution in the reaction buffer to create a range of concentrations.
-
In a 96-well or 384-well plate, add the inhibitor dilutions. Include wells with DMSO only as a negative control.
-
Add the kinase to all wells except for the "no enzyme" control wells.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
-
Detection:
-
Stop the reaction and quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced.
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay [3]
This protocol outlines the steps for screening an inhibitor against a panel of kinases.
-
Prepare Reagents:
-
Prepare the inhibitor at the desired screening concentration (e.g., 1 µM) in the appropriate kinase buffer.
-
Prepare the kinase panel, with each kinase in a separate well or tube.
-
Prepare the corresponding substrate for each kinase.
-
Prepare the ATP solution.
-
-
Kinase Reaction:
-
In a multi-well plate, dispense the inhibitor solution.
-
Add each kinase from the panel to its designated well.
-
Add the corresponding substrate to each well.
-
Initiate the reactions by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reactions and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence.
-
-
Data Analysis:
-
Calculate the percent activity of each kinase in the presence of the inhibitor compared to a vehicle control.
-
Identify kinases that show significant inhibition (e.g., >50% inhibition) for further investigation and IC50 determination.
-
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
References
- 1. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
Validation & Comparative
Comparative Cytotoxicity of Imidazo[2,1-b]thiazole Compounds in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various Imidazo[2,1-b]thiazole compounds against several cancer cell lines. The information presented is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of associated signaling pathways.
The Imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including notable anticancer properties.[1] Derivatives of this heterocyclic system have been shown to exert cytotoxic effects through various mechanisms, such as apoptosis induction, cell cycle arrest, and inhibition of tubulin polymerization. This guide summarizes the cytotoxic profiles of three distinct classes of Imidazo[2,1-b]thiazole derivatives: benzimidazole conjugates, aryl hydrazones, and chalcone-based compounds.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various Imidazo[2,1-b]thiazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Imidazo[2,1-b]thiazole-Benzimidazole Conjugates
| Compound | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| 6d | - | 1.08 | - | - |
Data sourced from a study on Imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents.[2]
Table 2: Imidazo[2,1-b]thiazole-Based Aryl Hydrazones
| Compound | DU-145 (Prostate Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 9a | >5 | 5.2 | >5 | >5 |
| 9i | >5 | 1.65 | >5 | >5 |
| 9m | >5 | 1.12 | >5 | >5 |
Data from an investigation into the antiproliferative and apoptosis-inducing potential of new Imidazo[2,1-b]thiazole-based aryl hydrazones.[1]
Table 3: Chalcone-Based Imidazo[2,1-b]thiazole Derivatives
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HT-29 (Colorectal Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |
| ITC-1 | - | - | - | - | - |
| ITC-2 | - | - | - | - | - |
| 11x | 0.86 | 0.64 | 1.44 | 0.72 | 1.28 |
IC50 values for ITC-1 and ITC-2 were reported as very low but specific values were not provided in the abstract.[3] Data for compound 11x is from a study on Imidazo[2,1-b]thiazole–chalcone conjugates as microtubule-destabilizing agents.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of SRB to bind to protein components of cells and is used to determine cell density.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Mechanism of Action Assays
1. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI stain.
2. Western Blot Analysis for Apoptosis Markers
This method is used to detect specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
3. Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.
-
Compound Addition: Add the test compound or control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.
-
Polymerization Monitoring: Transfer the mixture to a pre-warmed 96-well plate and monitor the increase in fluorescence (indicating polymerization) over time at 37°C using a fluorescence plate reader.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways associated with the cytotoxic effects of Imidazo[2,1-b]thiazole compounds.
Workflow for determining the cytotoxicity of Imidazo[2,1-b]thiazole compounds.
Proposed intrinsic apoptosis pathway activated by Imidazo[2,1-b]thiazole compounds.
Mechanisms of Imidazo[2,1-b]thiazole-induced cell cycle arrest.
References
- 1. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Imidazo[2,1-b]thiazole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Imidazo[2,1-b]thiazole-6-carbaldehyde (CAS No. 120107-61-1). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedures are based on information for structurally related compounds and general laboratory safety best practices. It is imperative to treat this chemical with caution and assume it may possess hazards similar to related imidazo[2,1-b]thiazole derivatives.
Hazard Assessment and Personal Protective Equipment (PPE)
While a complete hazard profile for this compound is not fully documented, data from related compounds, such as 6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1][2]THIAZOLE-5-CARBOXALDEHYDE and the parent compound Imidazo(2,1-b)thiazole, suggest potential health risks.[2][3] These include skin irritation, serious eye irritation, and respiratory irritation.[2][3] One related compound is also listed as harmful if swallowed.[2] Therefore, a conservative approach to PPE is mandatory.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield may be required for splash-prone procedures. | To prevent eye contact with dust or splashes, which may cause serious irritation.[2][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber) inspected before each use. | To prevent skin contact, which may cause irritation.[2][3][4] |
| Body Protection | A laboratory coat that is fully buttoned. | To protect skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified chemical fume hood or if dust is generated. | To prevent respiratory tract irritation from dust or aerosols.[2][3][4] |
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4][5]
-
Keep the work area clean and uncluttered.[7]
-
-
Donning PPE:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing this chemical in a compatible, labeled, and sealed waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Imidazo(2,1-b)thiazole | C5H4N2S | CID 817024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
